

Rafoxanide-13C6: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Rafoxanide-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed plausible synthesis protocol for **Rafoxanide-13C6**. This isotopically labeled analog of the potent anthelmintic agent Rafoxanide is a critical tool in pharmacokinetic studies, metabolism analysis, and as an internal standard in quantitative bioanalytical assays.

Core Chemical Properties

Rafoxanide-13C6 is a stable isotope-labeled version of Rafoxanide, where six carbon atoms in the benzoyl ring are replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Rafoxanide in complex biological matrices.

| Property | Value | References |
|------------------------|--|------------|
| Chemical Name | N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide-1,2,3,4,5,6- ¹³ C ₆ | [1][2] |
| CAS Number | 1353867-98-7 | [1][3][4] |
| Molecular Formula | 13C ₆ C ₁₃ H ₁₁ Cl ₂ I ₂ NO ₃ | [1][5] |
| Molecular Weight | 631.96 g/mol | [1][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥98% | [8][9] |
| Storage | -20°C | [9] |
| Solubility (unlabeled) | Soluble in DMSO and DMF (~30 mg/mL), ethanol (~2 mg/mL). Sparingly soluble in aqueous buffers. | [9][10] |

Synthesis of Rafoxanide-¹³C₆

The synthesis of **Rafoxanide-¹³C₆** involves the incorporation of a ¹³C₆-labeled benzoyl moiety. While specific, detailed experimental protocols for the direct synthesis of **Rafoxanide-¹³C₆** are not readily available in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of unlabeled Rafoxanide and general techniques for isotopic labeling of aromatic compounds.

The proposed synthesis starts with commercially available [U-¹³C₆]-Phenol and proceeds through several key steps to build the final molecule.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of [U-¹³C₆]-Salicylic Acid

This step involves the Kolbe-Schmitt reaction to carboxylate the [U-¹³C₆]-Phenol.

- Reagents: [U-13C6]-Phenol, Sodium hydroxide, Carbon dioxide.
- Procedure:
 - [U-13C6]-Phenol is dissolved in an aqueous solution of sodium hydroxide to form sodium [U-13C6]-phenoxide.
 - The water is evaporated to obtain the dry sodium phenoxide salt.
 - The salt is then heated under a high pressure of carbon dioxide.
 - The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to precipitate [U-13C6]-Salicylic acid.
 - The product is purified by recrystallization.

Step 2: Iodination of [U-13C6]-Salicylic Acid to form 3,5-Diiodo-[U-13C6]-salicylic acid

- Reagents: [U-13C6]-Salicylic acid, Iodine, Hydrogen peroxide.
- Procedure:
 - [U-13C6]-Salicylic acid is dissolved in a suitable solvent, such as ethanol.
 - Iodine and a catalytic amount of an oxidizing agent like hydrogen peroxide are added to the solution.
 - The reaction is stirred at room temperature until the iodination is complete, which can be monitored by thin-layer chromatography (TLC).
 - The resulting 3,5-Diiodo-[U-13C6]-salicylic acid is isolated and purified. A high yield of 95% has been reported for the unlabeled analog.[\[11\]](#)

Step 3: Synthesis of 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether

This intermediate is synthesized from p-chlorophenol and 3,4-dichloronitrobenzene, followed by reduction of the nitro group. A patent for the synthesis of unlabeled Rafoxanide describes this procedure.[\[12\]](#)

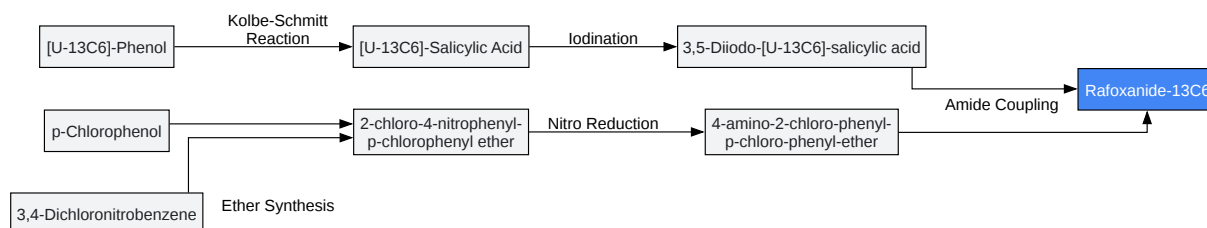
- Sub-step 3a: Synthesis of 2-chloro-4-nitrophenyl-p-chlorophenyl ether
 - Reagents: p-chlorophenol, 3,4-dichloronitrobenzene, Potassium hydroxide, DMF, Cuprous chloride (catalyst).
 - Procedure: p-chlorophenol is reacted with 3,4-dichloronitrobenzene in the presence of potassium hydroxide and a catalytic amount of cuprous chloride in DMF as a solvent. The reaction is heated to reflux for several hours.[\[12\]](#)
- Sub-step 3b: Reduction to 4-amino-2-chloro-phenyl-p-chloro-phenyl-ether
 - Reagents: 2-chloro-4-nitrophenyl-p-chlorophenyl ether, Pd/C catalyst, Hydrogen gas or a hydrogen source like ammonium formate.
 - Procedure: The nitro group of the intermediate is reduced to an amine using a palladium on carbon catalyst under a hydrogen atmosphere or with a transfer hydrogenation reagent.[\[12\]](#)

Step 4: Amide Coupling to form **Rafoxanide-13C6**

The final step involves the condensation of 3,5-Diiodo-[U-13C6]-salicylic acid with 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether.

- Reagents: 3,5-Diiodo-[U-13C6]-salicylic acid, 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether, a coupling agent (e.g., phosphorus trichloride or a modern peptide coupling reagent).
- Procedure:
 - 3,5-Diiodo-[U-13C6]-salicylic acid is converted to its more reactive acid chloride in situ using a reagent like phosphorus trichloride.[\[11\]](#)
 - The resulting acid chloride is then reacted with 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether in an appropriate solvent to form the amide bond.
 - The final product, **Rafoxanide-13C6**, is purified using chromatographic techniques.

Synthesis Workflow



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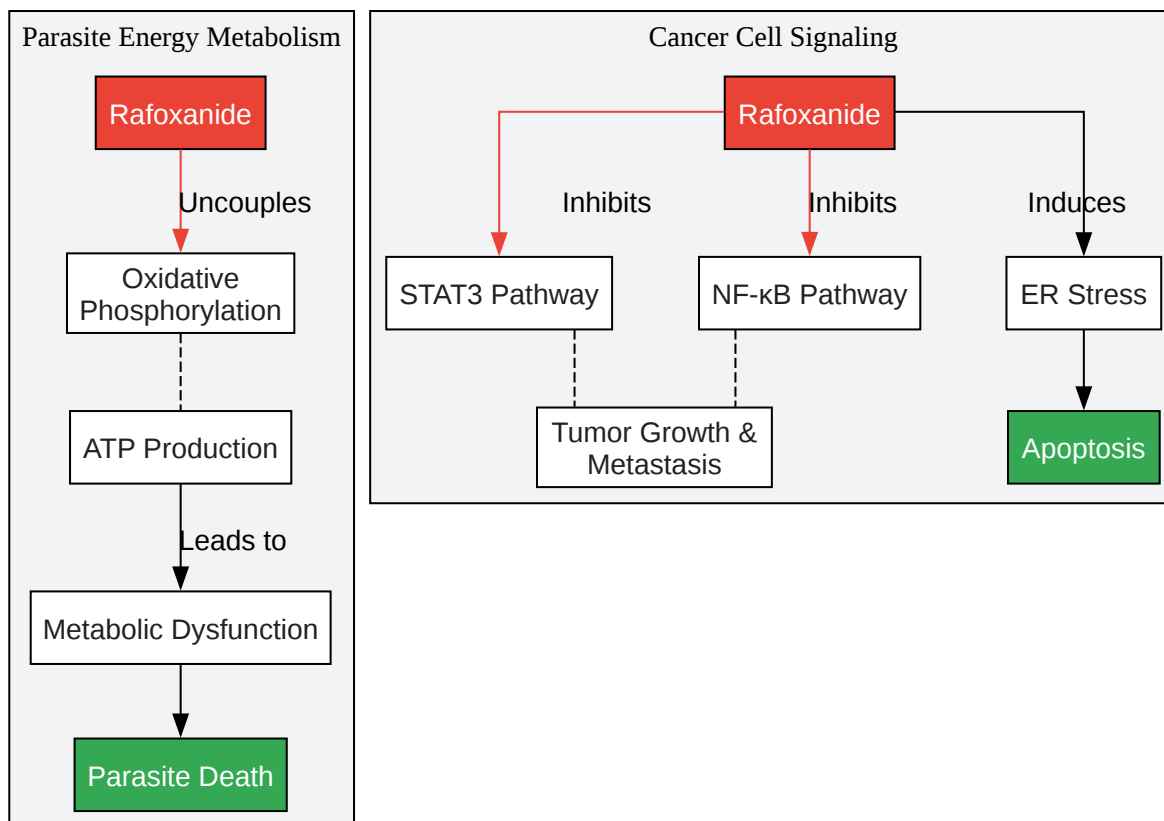
Caption: Plausible synthetic workflow for **Rafoxanide-13C6**.

Mechanism of Action

The primary mechanism of action of Rafoxanide as an anthelmintic is the uncoupling of oxidative phosphorylation in parasites.[13][14] This disruption of the parasite's energy metabolism leads to ATP depletion, metabolic dysfunction, and ultimately, death.[13][14]

More recently, Rafoxanide has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit key oncogenic signaling pathways, including STAT3 and NF-κB, and induce endoplasmic reticulum stress, cell cycle arrest, and apoptosis in cancer cells.

Signaling Pathway Diagram



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Caption: Mechanism of action of Rafoxanide in parasites and cancer cells.

Conclusion

Rafoxanide-13C6 is an indispensable tool for the precise and accurate quantification of Rafoxanide in research and drug development. Understanding its chemical properties and having a robust synthetic protocol are crucial for its effective application. The proposed synthetic route, based on established chemical principles, provides a clear pathway for its preparation. Furthermore, the elucidation of its dual mechanism of action against both parasites and cancer cells opens up new avenues for therapeutic research and development.

This guide serves as a comprehensive resource for scientists working with this important labeled compound.

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